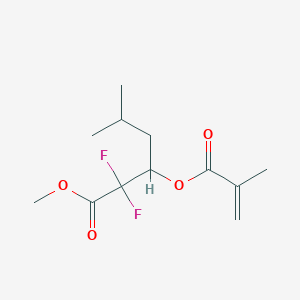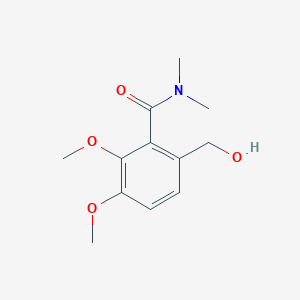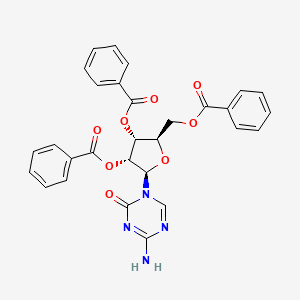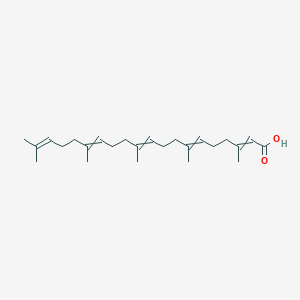
Geranylfarnesoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Geranylfarnesoic acid is a complex organic compound characterized by its unique structure, which includes multiple double bonds and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Geranylfarnesoic acid typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of alkylation reactions, where specific reagents and catalysts are employed to introduce the necessary methyl groups and double bonds . The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using similar methods as those used in laboratory settings. industrial processes are optimized for efficiency and yield, often incorporating advanced techniques such as continuous flow reactors and automated systems to manage reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Geranylfarnesoic acid can undergo various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
Geranylfarnesoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of Geranylfarnesoic acid involves its interaction with specific molecular targets and pathways. For example, it may bind to receptors on cell surfaces, triggering a cascade of intracellular events that lead to various biological effects . The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2,6,10,14,18-Pentamethylicosane: A similar compound with a different arrangement of double bonds and methyl groups.
2,6,10,14,18-Pentamethyl-2,6,10,14,18-eicosapentaene: Another related compound with a similar structure but different functional groups.
Uniqueness
Geranylfarnesoic acid is unique due to its specific arrangement of double bonds and methyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
64284-92-0 |
|---|---|
Molecular Formula |
C25H40O2 |
Molecular Weight |
372.6 g/mol |
IUPAC Name |
3,7,11,15,19-pentamethylicosa-2,6,10,14,18-pentaenoic acid |
InChI |
InChI=1S/C25H40O2/c1-20(2)11-7-12-21(3)13-8-14-22(4)15-9-16-23(5)17-10-18-24(6)19-25(26)27/h11,13,15,17,19H,7-10,12,14,16,18H2,1-6H3,(H,26,27) |
InChI Key |
URUCERDXBOZPOP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CC(=O)O)C)C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3,4,9-Tetrahydro-indeno[2,1-b]pyridin-2-one](/img/structure/B8303996.png)
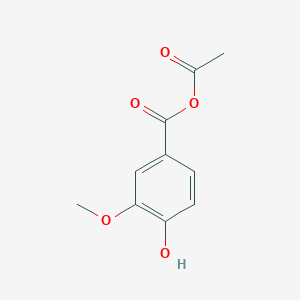
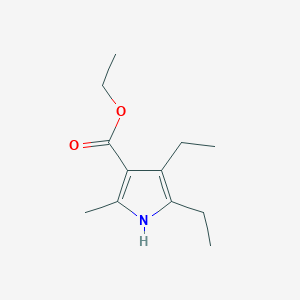
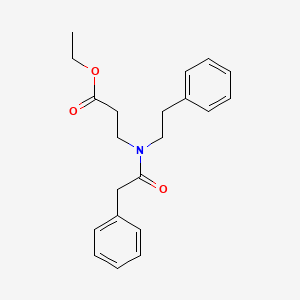
![2-[6-(Azidomethyl)-2-pyridyl]propan-2-ol](/img/structure/B8304016.png)
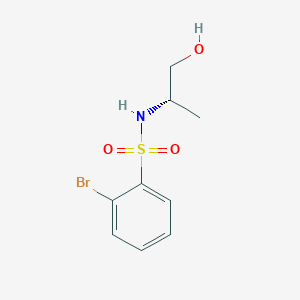
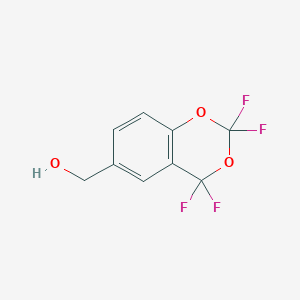
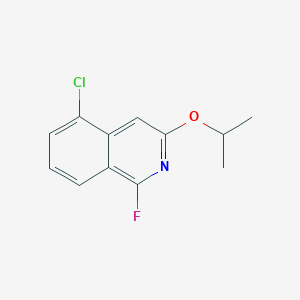
![4-{[3-(Dimethylamino)propyl]amino}-n-methyl-3-nitrobenzamide](/img/structure/B8304052.png)
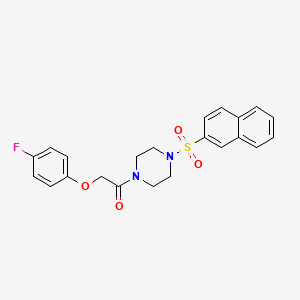
![2-[2-(4-Methoxyphenyl)ethyl]nicotinic acid](/img/structure/B8304073.png)
